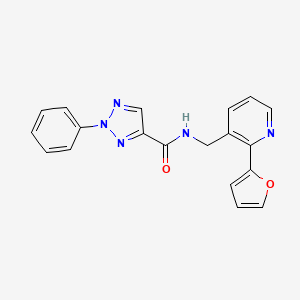

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c25-19(16-13-22-24(23-16)15-7-2-1-3-8-15)21-12-14-6-4-10-20-18(14)17-9-5-11-26-17/h1-11,13H,12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMLRGQLODPIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Pyridine Ring Formation: The pyridine ring is often synthesized via condensation reactions involving aldehydes and ammonia or amines.

Triazole Ring Formation: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving azides and alkynes.

Coupling Reactions: The final step involves coupling the furan, pyridine, and triazole intermediates using reagents like coupling agents or catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Furanones or carboxylic acids.

Reduction: Piperidine derivatives.

Substitution: Halogenated or alkylated triazole derivatives.

Scientific Research Applications

Anticancer Properties

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has shown promising anticancer activity in various studies. It appears to induce apoptosis in cancer cells through:

- Inhibition of Cell Proliferation : The compound has been observed to inhibit pathways critical for cancer cell growth.

- Induction of Apoptosis : Mechanistic studies indicate that it activates apoptotic pathways, leading to programmed cell death in cancerous cells.

Case Study: Breast Cancer Models

In a study involving murine models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. In models of inflammatory diseases:

- Reduction of Pro-inflammatory Cytokines : The compound has been shown to decrease levels of cytokines such as TNF-alpha and IL-6.

Case Study: Rheumatoid Arthritis Models

In murine models of rheumatoid arthritis, treatment with the compound led to decreased levels of inflammatory markers, suggesting its potential utility in treating autoimmune conditions.

Antimicrobial Activity

Preliminary studies suggest that N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide may exhibit antimicrobial properties against various bacterial strains. Further research is needed to confirm these findings and elucidate the mechanisms involved.

Summary of Applications

The applications of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can be summarized as follows:

| Application Area | Findings |

|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

| Antimicrobial | Exhibits potential antimicrobial activity |

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs (e.g., triazole, carboxamide, or fused heterocycles) and are analyzed for comparative insights:

A. N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide ()

- Core Structure : Pyrido[2,3-d]pyrimidine-2,4-dione linked via ethyl to triazole-carboxamide.

- Comparison: The pyrido-pyrimidine dione system introduces additional hydrogen-bonding sites compared to the target compound’s simpler pyridine-furan core. The triazole-carboxamide group is retained, suggesting similar solubility profiles.

B. 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide ()

- Core Structure : Furo[2,3-b]pyridine with fluorophenyl and trifluoroethyl substituents.

- Comparison :

- The furopyridine core is analogous to the target’s pyridine-furan system but fused, reducing rotational freedom.

- Fluorophenyl and trifluoroethyl groups increase lipophilicity, which may enhance membrane permeability compared to the target’s phenyl group.

C. Ranitidine-Related Compounds ()

- Examples: N-oxide and nitroethenediamine derivatives with dimethylamino-methylfuran groups.

- Comparison: These compounds prioritize sulphanyl and nitro groups for H2 receptor antagonism, unlike the target’s triazole-carboxamide. The dimethylamino-methylfuran moiety contrasts with the target’s unmodified furan, altering electronic properties.

Physicochemical Properties and Pharmacological Implications

- Key Observations :

- Compound A’s pyrido-pyrimidine dione may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound .

- Compound B’s fluorinated groups enhance metabolic stability, a feature the target compound lacks .

- Ranitidine analogs () emphasize sulphanyl/nitro motifs for anti-ulcer activity, diverging from the target’s triazole-carboxamide design .

Research Findings and Limitations

- Target Compound: No direct pharmacological data are available. However, its triazole-carboxamide group is associated with kinase inhibition (e.g., JAK/STAT pathways) in related molecules.

- Compound A : Pyrido-pyrimidine diones are documented in anticancer research, targeting DNA repair enzymes .

- Compound B : Fluorophenyl and trifluoroethyl groups are linked to enhanced selectivity in kinase inhibitors .

- Gaps : Experimental data (e.g., IC50, toxicity) for the target compound are absent in the provided evidence, necessitating further study.

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various bacterial and fungal strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC) :

- Structure-Biological Activity Relationship :

Anticancer Activity

The potential of triazole derivatives as anticancer agents has been a focus of recent studies. The compound under review has shown promising results in inhibiting cancer cell proliferation.

Research Insights:

- Cell Lines Tested :

- Mechanism of Action :

Antioxidant Activity

Antioxidant properties are essential for combating oxidative stress-related diseases. Triazole derivatives have been evaluated for their ability to scavenge free radicals.

Experimental Results:

- DPPH Radical Scavenging Assay :

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.